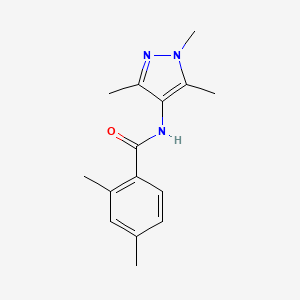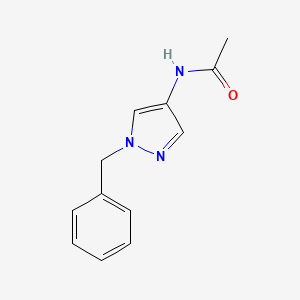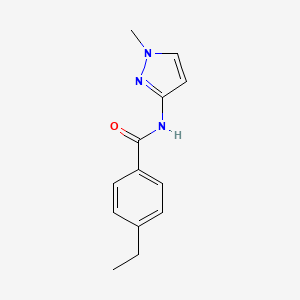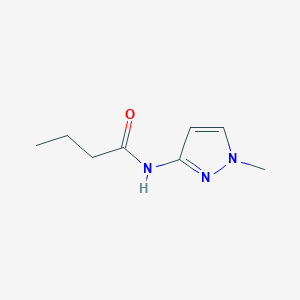
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide, also known as JNJ-42041935, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been well-characterized.
Wirkmechanismus
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is a selective inhibitor of GSK-3β, CDK2, and CDK5. GSK-3β is a key regulator of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. CDK2 and CDK5 are involved in cell cycle regulation and neuronal development, respectively. By inhibiting these kinases, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide can modulate various cellular processes and pathways, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have potent inhibitory effects on GSK-3β, CDK2, and CDK5 in vitro. In addition, it has been shown to have antiproliferative effects on several cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been extensively studied in preclinical models, and its mechanism of action has been well-characterized. However, there are also limitations to using 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide. One potential application is in the treatment of cancer, where it could be used as a targeted therapy for specific types of tumors. Another potential application is in the treatment of neurodegenerative diseases, where it could be used to slow or prevent disease progression. Additionally, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide could be further modified to improve its solubility and pharmacokinetic properties, making it a more effective research tool and potential therapeutic agent.
In conclusion, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its mechanism of action has been well-characterized, and it has shown promising results in preclinical studies. While there are limitations to using 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide in lab experiments, its potential applications in cancer, neurodegenerative diseases, and psychiatric disorders make it a promising research tool and potential therapeutic agent.
Synthesemethoden
The synthesis of 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide involves the reaction of 4-bromo-1-methylpyridin-2(1H)-one with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then reacted with ethyl acetoacetate to form the pyrazole ring. Finally, the carboxamide is introduced through the reaction of the pyrazole with 2-chloro-N-(4-chlorophenyl)acetamide. The overall synthesis of 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent inhibitory effects on several kinases, including GSK-3β, CDK2, and CDK5. These kinases are involved in various cellular processes, including cell cycle regulation, apoptosis, and neuronal development. Therefore, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and psychiatric disorders.
Eigenschaften
IUPAC Name |
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-4-9(13-14)10(15)12-8-2-5-11-6-3-8/h2-7H,1H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOUIAZDBBUCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![5-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7458976.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)

![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)







![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)